molecular formula C12H7Cl2F3N4O2 B2879244 Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate CAS No. 2058814-78-9

Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2879244
CAS No.: 2058814-78-9
M. Wt: 367.11
InChI Key: LUHKKFXJVFQUBF-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a pyridine ring, and multiple halogen substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with ethyl 1,2,4-triazine-6-carboxylate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine and pyridine rings can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the triazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted triazine derivatives.

    Oxidation: Oxidized triazine compounds.

    Hydrolysis: 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the triazine ring can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate
  • 5-chloro-3-(trifluoromethyl)-2-pyridinylamine
  • 1,2,4-Triazine derivatives

Uniqueness

Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate stands out due to its combination of a triazine ring and a pyridine ring with multiple halogen substituents. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4O2/c1-2-23-11(22)8-9(14)19-10(21-20-8)7-6(13)3-5(4-18-7)12(15,16)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKKFXJVFQUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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